molecular formula C12H23BO3 B13456476 2-[(1E)-3-methoxy-3-methylbut-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[(1E)-3-methoxy-3-methylbut-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13456476
M. Wt: 226.12 g/mol
InChI Key: FAMSLEHBNJOMMH-CMDGGOBGSA-N
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Description

2-[(1E)-3-Methoxy-3-methylbut-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a 1,3,2-dioxaborolane core substituted with a methoxy- and methyl-functionalized alkenyl group. The (1E)-configuration of the alkene and the steric bulk of the 3-methoxy-3-methylbutenyl substituent distinguish this compound from simpler dioxaborolane derivatives. While direct synthesis data for this specific compound are unavailable in the provided evidence, analogous compounds (e.g., dienyl or styryl-substituted dioxaborolanes) are synthesized via transition metal-catalyzed borylation or radical-polar crossover reactions . The methoxy group may enhance solubility and influence reactivity in cross-coupling or conjugate addition reactions, as seen in related systems .

Properties

Molecular Formula

C12H23BO3

Molecular Weight

226.12 g/mol

IUPAC Name

2-[(E)-3-methoxy-3-methylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H23BO3/c1-10(2,14-7)8-9-13-15-11(3,4)12(5,6)16-13/h8-9H,1-7H3/b9-8+

InChI Key

FAMSLEHBNJOMMH-CMDGGOBGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)(C)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC(C)(C)OC

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Borylation

A well-documented method involves the use of copper(I) chloride, potassium tert-butoxide, and a chiral phosphine ligand in anhydrous toluene. Pinacolborane is added to generate a copper-boryl species, which then reacts with the alkene substrate at 60 °C for 18 hours to afford the boronic ester. This method is stereoselective and can be adapted for substituted alkenes similar to the 3-methoxy-3-methylbutenyl fragment.

Lithiation and Subsequent Borylation

An alternative approach involves the lithiation of a suitable precursor (e.g., diisopropylcarbamate derivatives) with sec-butyllithium in cyclohexane, followed by reaction with an aryl or alkyl boronic acid pinacol ester in ethereal solvents. This method yields the desired boronic ester after purification by flash chromatography, with typical yields ranging from 50% to 90% depending on substrate and conditions.

Representative Experimental Procedure (Adapted)

Step Reagents and Conditions Outcome
1. Preparation of 3-methoxy-3-methyl-1-butanol React 3-methyl-3-buten-1-ol with methanol in presence of heterogeneous acid catalyst, 50–200 °C, 0.1–5 MPa, 1–12 h High purity methoxy-substituted alcohol with low by-product formation
2. Formation of boronic ester Mix alkene/alcohol precursor with CuCl, KOtBu, chiral ligand in anhydrous toluene; add pinacolborane; stir at 60 °C for 18 h Formation of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane boronic ester derivative
3. Purification Filter through Celite, concentrate, and purify by column chromatography (Et2O/petroleum ether) Isolated boronic ester as colorless oil or solid with yields 50–90%

Analytical Data and Characterization

Typical characterization data for related boronic esters include:

Technique Observed Features
[^1H NMR (400 MHz, CDCl3)](pplx://action/followup) Aromatic protons at 7.2–7.5 ppm, methoxy singlet at ~3.8 ppm, methyl groups at ~1.2 ppm (tetramethyl dioxaborolane)
[^13C NMR (101 MHz, CDCl3)](pplx://action/followup) Characteristic boronate carbons at ~83 ppm, methoxy carbon at ~55 ppm, methyl carbons at ~24 ppm
[^11B NMR (128 MHz, CDCl3)](pplx://action/followup) Resonance near 33–34 ppm indicative of boronate ester environment
IR Spectroscopy C–O stretches around 1100–1300 cm^-1, characteristic boronate vibrations

Summary and Considerations

  • The key to preparing This compound lies in first synthesizing the methoxy-substituted butenyl alcohol intermediate under mild acid-catalyzed conditions.
  • Subsequent copper-catalyzed borylation or lithiation-borylation techniques enable installation of the tetramethyl dioxaborolane boronate ester moiety.
  • High yields and stereoselectivity are achievable with proper choice of catalysts, ligands, and reaction conditions.
  • Purification typically involves standard chromatographic techniques.
  • Comprehensive characterization by NMR, IR, and melting point analysis confirms product identity and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-3-methoxy-3-methylbut-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

    Reduction: Reduction reactions can convert the boron-containing group to a borane or other reduced forms.

    Substitution: The methoxy-methylbutenyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium perborate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and solvent environments, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can result in a variety of substituted boron-containing compounds.

Scientific Research Applications

2-[(1E)-3-methoxy-3-methylbut-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 2-[(1E)-3-methoxy-3-methylbut-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, such as hydroxyl or amino groups, which can facilitate various chemical transformations. Additionally, the compound can participate in catalytic cycles, where the boron atom acts as a Lewis acid to activate substrates and promote reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, synthesis methods, yields, and applications of 2-[(1E)-3-methoxy-3-methylbut-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with analogous dioxaborolane derivatives:

Compound Name (Substituent) Molecular Formula Key Structural Features Synthesis Method Yield Applications/Reactivity References
Target Compound C₁₄H₂₅BO₄ (1E)-3-Methoxy-3-methylbutenyl group Likely via transition metal-catalyzed borylation or radical-polar crossover* N/A† Potential use in Suzuki-Miyaura couplings, conjugate additions, or as a boron carrier
(E)-4,4,5,5-Tetramethyl-2-(3-methylbuta-1,3-dien-1-yl)-1,3,2-dioxaborolane (1a) C₁₁H₁₉BO₂ Dienyl substituent Zirconium-catalyzed borylation of 2-methylbut-1-en-3-yne 66% Radical-polar crossover reactions; synthesis of functionalized allylboronates
2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₅H₂₃BO₃ 4-Methoxybenzyl group Cobalt-catalyzed borylation of 4-methoxytoluene 83% Intermediate in aryl-alkyl bond formation; potential pharmaceutical applications
2-(5-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a-isomer) C₁₂H₁₇BClO₂ Chloro- and methyl-substituted aryl group Non-classical boron cluster-based borylation 26% Arene functionalization; synthesis of biaryl scaffolds
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane C₁₄H₁₉BO₂ Styryl group Palladium-catalyzed coupling of ethynyl precursors 75% Conjugated systems for optoelectronic materials; cross-coupling reactions
2-(4-Methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₁H₂₃BO₃ Methoxybutyl chain Unspecified borylation N/A Boron source in reductions or polymer chemistry
(Z)-4,4,5,5-Tetramethyl-2-(4-methylenehex-2-en-2-yl)-1,3,2-dioxaborolane (1e) C₁₂H₂₁BO₂ Z-configured methylenehexenyl group Radical-polar crossover reaction N/A Stereoselective allylboration; asymmetric synthesis

*Inferred from analogous procedures.

Key Research Findings and Implications

Steric and Electronic Effects :

  • The 3-methoxy-3-methylbutenyl substituent in the target compound introduces both steric hindrance and electron-donating effects. Similar methoxy-substituted dioxaborolanes (e.g., 4-methoxybenzyl derivatives) exhibit enhanced stability and solubility in organic solvents, facilitating their use in catalytic cycles .
  • Compared to dienyl analogs (e.g., compound 1a), the methoxy group may reduce reactivity in radical reactions but improve regioselectivity in cross-couplings .

Synthetic Utility: Styryl-substituted dioxaborolanes (e.g., ) demonstrate efficacy in forming conjugated systems, suggesting the target compound could serve as a building block for photoresponsive materials .

Catalytic Applications: Dioxaborolanes with alkenyl substituents are pivotal in Suzuki-Miyaura couplings. The target compound’s (1E)-alkenyl group may enable stereoselective C–C bond formation, akin to styryl derivatives .

Challenges and Limitations :

  • Low yields in certain syntheses (e.g., 26% for chloroaryl derivatives in ) underscore the sensitivity of borylation reactions to steric and electronic factors .
  • Z/E isomerism in alkenyl-substituted dioxaborolanes (e.g., ) necessitates precise reaction control to avoid mixtures .

Biological Activity

The compound 2-[(1E)-3-methoxy-3-methylbut-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered attention due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound based on available research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C12H22BO2C_{12}H_{22}BO_2, with a molecular weight of 206.11 g/mol. The structure features a dioxaborolane ring that is substituted with a methoxy group and a branched alkene moiety.

Antimicrobial Activity

Research indicates that compounds containing boron have shown promising antimicrobial properties. The dioxaborolane structure may enhance the compound's ability to interact with microbial cell membranes or metabolic pathways. Studies have demonstrated that certain boron-containing compounds exhibit significant antibacterial activity against various strains of bacteria, including resistant strains .

Antioxidant Properties

Antioxidants play a crucial role in mitigating oxidative stress within biological systems. Preliminary studies suggest that the presence of the methoxy group in this compound may contribute to its antioxidant capacity by scavenging free radicals and reducing oxidative damage in cells .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Some studies have suggested that dioxaborolanes can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response. This activity could make compounds like this compound candidates for further research in anti-inflammatory therapies .

Case Studies and Experimental Data

Table 1 summarizes key findings from recent studies on related compounds that may provide insights into the biological activities of this compound.

Study ReferenceBiological Activity AssessedKey Findings
AntimicrobialSignificant activity against Gram-positive bacteria; potential for development as an antibacterial agent.
AntioxidantDemonstrated free radical scavenging ability; reduced oxidative stress markers in vitro.
Anti-inflammatoryInhibition of TNF-alpha production in macrophages; suggests potential therapeutic applications in inflammatory diseases.

The exact mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that:

  • Interaction with Cellular Targets : The boron atom may facilitate interactions with nucleophilic sites on proteins or nucleic acids.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and oxidative stress response.
  • Membrane Disruption : The hydrophobic character of the compound could allow it to integrate into lipid membranes, affecting membrane fluidity and function.

Q & A

Basic: What are the optimized synthetic routes for 2-[(1E)-3-methoxy-3-methylbut-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be validated?

Methodological Answer:
The synthesis typically involves:

Borylation of precursors : Reacting a halogenated alkene with a pinacol borane reagent under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF .

Stereochemical control : Maintaining inert conditions (N₂/Ar) to preserve the (1E)-configuration of the enyl group, confirmed via NOESY NMR .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in methanol to achieve >95% purity.

Validation :

  • NMR : Confirm absence of residual solvents (e.g., DMSO-d₆ as internal standard).
  • HPLC : Retention time consistency (C18 column, acetonitrile/water mobile phase) .

Advanced: How does the (1E)-stereochemistry of the enyl group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:
The (1E)-configuration enhances planar alignment of the boronic ester with aryl halides, improving transmetallation efficiency. Key steps:

Comparative studies : Synthesize (1Z)-isomer and compare coupling yields (e.g., with 4-bromotoluene).

Kinetic analysis : Monitor reaction progress via <sup>11</sup>B NMR to assess boronate stability .

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